1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

Synthetic Chemistry Isomeric Purity Organometallic Synthesis

1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one (CAS 1804199-65-2) is a halogenated aryl ketone featuring a unique 2,6-bis(trifluoromethyl)phenyl (Arf) substitution pattern. The sterically hindered and highly electron-withdrawing Arf group , combined with the reactive chloromethyl ketone moiety, defines this compound as a distinct building block for medicinal chemistry and ligand design, where precise control over electrophilicity and steric bulk is critical.

Molecular Formula C11H7ClF6O
Molecular Weight 304.61 g/mol
Cat. No. B14062388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one
Molecular FormulaC11H7ClF6O
Molecular Weight304.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)C(F)(F)F
InChIInChI=1S/C11H7ClF6O/c12-5-6(19)4-7-8(10(13,14)15)2-1-3-9(7)11(16,17)18/h1-3H,4-5H2
InChIKeySGWCKVKNTXVNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one for Specialized Synthesis


1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one (CAS 1804199-65-2) is a halogenated aryl ketone featuring a unique 2,6-bis(trifluoromethyl)phenyl (Arf) substitution pattern. The sterically hindered and highly electron-withdrawing Arf group [1], combined with the reactive chloromethyl ketone moiety, defines this compound as a distinct building block for medicinal chemistry and ligand design, where precise control over electrophilicity and steric bulk is critical.

Why 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one Cannot Be Substituted by Regioisomers or Simpler Analogs


Simple substitution with isomeric compounds like the 3,5- or 2,4-bis(trifluoromethyl)phenyl analogs, or analogs with less bulky electron-withdrawing groups, is not possible without fundamentally altering the chemical outcome. The dual ortho-CF3 groups create a unique 'steric pocket' around the carbonyl, directly impacting nucleophilic addition kinetics and conformational preferences [1]. This non-interchangeability leads to divergent reaction selectivities, making the precise 2,6-substitution essential for applications demanding a specific, hindered electrophilic environment.

Quantitative Differentiation Evidence for 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one


Superior Isomeric Fidelity: Avoiding the 2,4-Isomer Contaminant

A critical differentiation point is the synthetic challenge in obtaining the target 2,6-isomer without contamination from the closely related 2,4-isomer. Common lithiation routes for the precursor 1,3-bis(trifluoromethyl)benzene yield a mixture of 2,6- and 2,4-derivatives [1]. Therefore, a verified and high-quality supply of the pure 2,6-isomer is itself a significant point of differentiation, as the 2,4-isomer is a common and difficult-to-separate contaminant.

Synthetic Chemistry Isomeric Purity Organometallic Synthesis

Enhanced Carbonyl Electrophilicity Measured by Computed Proton Affinity

The electron-withdrawing power of the 2,6-bis(trifluoromethyl)phenyl group directly enhances the electrophilicity of the attached carbonyl. A computational study on the analogous ArfPH− anion revealed that the Arf substituent significantly stabilizes the negative charge compared to a simple phenyl group, a net difference that was calculated at the B3LYP/6-31+G(d,p) level [1]. This enhanced acidity of the parent phosphane (ArfPH2) indicates a stronger electron-withdrawing effect, which is consistent with a more electrophilic carbonyl in the target ketone.

Computational Chemistry Electrophilicity Proton Affinity

Distinct Steric Environment and Conformational Restriction

Compared to meta-substituted or non-fluorinated analogs, the 2,6-bis(trifluoromethyl)phenyl group imposes a unique steric and conformational environment on the attached functional group. Crystallographic analysis of a series of heteroleptic arylboranes showed that ortho-CF3-substituted phenyl rings exhibit consistently longer B–C bonds and are tilted further out of the BC3 plane relative to rings with hydrogen atoms in the ortho positions [1]. This clearly demonstrates the steric pressure exerted by the ortho-CF3 groups.

Structural Chemistry Conformational Analysis Steric Hindrance

Core Application Scenarios Demonstrated by Evidence for 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one


Design of Sterically Shielded Covalent Enzyme Inhibitors

The combined electrophilic activation and steric shielding of the chloromethyl ketone warhead by the 2,6-bis(trifluoromethyl)phenyl group, as evidenced by enhanced electrophilicity [1] and conformational constraints [2], makes this compound an ideal candidate for developing inhibitors that target specific active-site nucleophiles (e.g., cysteine proteases) while potentially reducing off-target reactivity with abundant cellular thiols.

Synthesis of Conformationally Constrained Ligands for Organometallic Catalysis

The pronounced steric bulk and defined conformational preferences of the Arf group [1] allow for the creation of ligands with a well-defined steric pocket. This compound can serve as a precursor to such ligands, where the resulting metal complex's selectivity in catalytic transformations (e.g., asymmetric hydrogenation or C–C coupling) is driven by the unique steric map imposed by the 2,6-substitution pattern.

Procurement of a Pure 2,6-Isomer for Reliable Structure-Activity Relationship (SAR) Studies

Given the known synthetic difficulty in obtaining the pure 2,6-isomer without contamination from the 2,4-isomer [2], procurement of a verified, high-purity batch is a non-negotiable requirement for any quantitative SAR campaign. The use of contaminated material would introduce a potent confounding variable, rendering biological or reactivity data uninterpretable.

Quote Request

Request a Quote for 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.